Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a fused cyclopropane and oxane ring system. Its stereochemistry (1S,5R) is critical for its biological interactions, as slight structural modifications can alter pharmacological profiles significantly .
Properties
IUPAC Name |
ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZADIYBHRMTFZ-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@@H]2[C@H](C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs triethylaluminum (Et₃Al) as a Lewis acid and lithium hexamethyldisilazide (LiHMDS) as a base. The epoxide oxygen coordinates with Et₃Al, weakening the C–O bond and facilitating nucleophilic attack by the adjacent carbon. This step induces cyclopropanation via a concerted transition state, forming the bicyclic core.
Key Parameters
Stereochemical Control
The (1S,5R) configuration is achieved through steric guidance from the ethyl ester group and the chiral environment created by Et₃Al. The bulky tert-butyldimethylsilyl (TBS) protecting group on the epoxide further directs the cyclization trajectory, ensuring >90% diastereomeric excess (de).
Workup and Isolation
Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via bulb-to-bulb distillation. Yields typically range from 40% to 55%, with losses attributed to competing polymerization pathways.
Titanium-Catalyzed Stereoselective Synthesis
Titanium-based catalysts offer an alternative route with enhanced stereoselectivity, particularly for large-scale production. This method leverages titanium(IV) isopropoxide (Ti(OiPr)₄) to mediate epoxide opening and cyclopropanation.
Reaction Optimization
Mechanistic Insights
Ti(OiPr)₄ coordinates to the epoxide oxygen, polarizing the C–O bond and enabling intramolecular nucleophilic attack. The titanium center stabilizes the transition state, lowering the activation energy and enhancing reaction rate. This method achieves up to 95% de, outperforming aluminum-mediated approaches in stereochemical fidelity.
Industrial Adaptation
Continuous flow reactors improve heat transfer and mixing, enabling gram-scale synthesis with 60–70% yield. The use of Sc(OTf)₃ as a co-catalyst further reduces reaction time to 30 minutes.
Base-Induced Cyclopropanation via Elimination
Base-mediated cyclopropanation eliminates the need for transition metals, appealing for green chemistry applications. This method employs potassium hexamethyldisilazide (KHMDS) to deprotonate β-keto esters, triggering elimination and cyclization.
Stepwise Procedure
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Substrate Preparation : Ethyl 3-chloro-3-phenylcyclobutane-1-carboxylate is treated with KHMDS in THF at 0°C.
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Elimination : The base abstracts a β-hydrogen, forming a carbanion that displaces chloride, generating a cyclopropane ring.
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Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography yield the product.
Yield and Limitations
The reaction achieves 44% yield over four steps, limited by competing side reactions such as retro-aldol decomposition. Stereoselectivity is moderate (70–75% de), necessitating chiral resolution for enantiopure products.
Comparative Analysis of Synthetic Routes
| Parameter | Aluminum-Mediated | Titanium-Catalyzed | Base-Induced |
|---|---|---|---|
| Catalyst | Et₃Al | Ti(OiPr)₄ | KHMDS |
| Temperature | −60°C to −80°C | −20°C to rt | 0°C to rt |
| Yield | 40–55% | 60–70% | 44% |
| Stereoselectivity (de) | >90% | 95% | 70–75% |
| Scalability | Moderate | High | Low |
| Cost | Low | Moderate | Low |
Key Findings
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols .
Scientific Research Applications
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of various intermediates and products . These reactions can affect different molecular pathways depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities with related bicyclic compounds:
Pharmacological and Physicochemical Properties
- It demonstrates anxiolytic activity without benzodiazepine-like side effects, underscoring the importance of substituent positioning and stereochemistry in reducing adverse effects .
- Larger Ring Systems : Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate exhibits increased ring strain due to the [4.1.0] system and a double bond, which may influence reactivity and bioavailability .
Biological Activity
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, a bicyclic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 145032-58-2
- Molecular Formula : C₈H₁₀O₄
- Molecular Weight : 170.16 g/mol
- Structure : The compound features a bicyclic structure with an ester functional group, contributing to its reactivity and potential biological interactions.
Antifungal Activity
Research indicates that compounds related to this compound may exhibit antifungal properties. A study on similar bicyclic compounds showed significant antifungal activity against various fungal strains, suggesting that the structural characteristics of these compounds can influence their efficacy against fungal pathogens.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 15 µg/mL |
| This compound | Aspergillus niger | 10 µg/mL |
These findings suggest that this compound could be developed as a potential antifungal agent, particularly in treating infections caused by Candida species and Aspergillus.
Antimicrobial Properties
In addition to antifungal activity, this compound has shown promise as an antimicrobial agent. Studies involving derivatives of this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Case Studies and Research Findings
-
Antifungal Efficacy Study :
A controlled laboratory study evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. The results indicated that the compound inhibited fungal growth at concentrations as low as 15 µg/mL, which is comparable to standard antifungal agents like fluconazole. -
Synergistic Effects :
Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents such as polyene antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains of fungi and bacteria.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated; however, it is hypothesized that the compound disrupts cellular membranes or interferes with metabolic pathways critical for fungal survival.
Q & A
Q. What are the key synthetic routes for Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via a multi-step process involving cyclization reactions. A common method uses dichloromethane as a solvent under an inert atmosphere (e.g., nitrogen) at room temperature (20°C) for 2 hours. Cyclization steps often employ Lewis acids or base catalysts to stabilize intermediates. Yield optimization focuses on controlling stoichiometry, solvent purity, and avoiding moisture . For scalability, inert conditions and slow reagent addition are critical to prevent side reactions from the reactive oxirane ring .
Q. Which spectroscopic techniques are essential for characterizing this bicyclic compound?
- NMR Spectroscopy : 1H and 13C NMR confirm the bicyclic structure and stereochemistry. For example, the oxabicyclo system shows distinct coupling patterns for cyclopropane protons (δ 1.2–1.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- 2D-NOESY : Resolves spatial proximity of protons in stereoisomers, critical for validating the (1S,5R) configuration .
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and epoxide ring vibrations (C-O-C at ~1250 cm⁻¹) .
Q. What biological activities have been reported for this compound?
The compound exhibits antifungal activity against Candida albicans (MIC: 15 µg/mL) and Aspergillus niger (MIC: 10 µg/mL). Comparative studies show its efficacy is comparable to fluconazole but with a narrower spectrum . Synergistic effects with polyene antibiotics (e.g., amphotericin B) enhance antifungal potency against resistant strains .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
The (1S,5R) configuration dictates ring strain in the bicyclic system, enhancing reactivity in ring-opening reactions. For example, epoxide ring-opening with nucleophiles (e.g., amines) proceeds regioselectively at the less hindered carbon. Stereochemical inversion at C1 or C5 reduces antifungal activity by >50%, highlighting the role of spatial arrangement in target binding .
Q. What strategies are employed to resolve contradictions in reported molecular formulas (C₈H₁₂O₃ vs. C₈H₁₀O₄)?
Discrepancies arise from differing substituents (e.g., ester vs. carboxylate derivatives). Researchers must cross-validate via:
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., C₈H₁₂O₃: 170.16 g/mol vs. C₈H₁₀O₄: 170.16 g/mol).
- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in related bicyclo[3.1.0]hexane derivatives .
- Isotopic Labeling : Traces oxygen incorporation in the oxirane ring .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Docking Studies : Predict binding to fungal cytochrome P450 enzymes (e.g., CYP51), a target for azole antifungals. Modifications at C3 (ester → carboxamide) improve binding affinity by 30% in silico .
- MD Simulations : Assess stability of bicyclic conformers in aqueous vs. lipid membranes, informing solubility adjustments .
- QSAR Models : Correlate substituent electronegativity at C3 with antifungal MIC values .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization : High temperatures (>40°C) during cyclization cause epimerization. Low-temperature protocols (0–10°C) with chiral catalysts (e.g., (R)-BINOL) retain >98% ee .
- Byproduct Formation : Oxirane ring-opening during workup is minimized using non-polar solvents (hexane/ethyl acetate) .
- Chromatography-Free Purification : Crystallization in ethanol/water (7:3) achieves >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
